D-Glucopyranuronic acid methyl ester

Protein glycation Maillard reaction Acyl glucuronide metabolism

Free glucuronic acid produces confounding Maillard fluorescence in glycation assays, while anomeric mixtures frustrate crystallographic and enzymatic studies. This methyl ester eliminates carboxylate-dependent fluorescence as a validated negative control, with the latent C-6 ester streamlining glycosyl donor synthesis without multi-step protection/deprotection. • Minimal Maillard fluorescence vs. free acid - essential negative control for glycation assays • Latent carboxylate protection enables direct DMTST-promoted glycosylations • Specify α- or β-anomer per stereochemical requirements of target glycosidic linkage

Molecular Formula C7H12O7
Molecular Weight 208.17 g/mol
Cat. No. B1249798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucopyranuronic acid methyl ester
Molecular FormulaC7H12O7
Molecular Weight208.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1C(C(C(C(O1)O)O)O)O
InChIInChI=1S/C7H12O7/c1-13-7(12)5-3(9)2(8)4(10)6(11)14-5/h2-6,8-11H,1H3/t2-,3-,4+,5-,6?/m0/s1
InChIKeyDICCNWCUKCYGNF-ZZWDRFIYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Glucopyranuronic Acid Methyl Ester: Overview


D-Glucopyranuronic acid methyl ester (methyl D-glucopyranuronate, CAS 52613-19-1) is a carbohydrate acid ester formed by formal condensation of the carboxyl group of D-glucuronic acid with methanol [1]. It is a key uronic acid derivative that serves as a protected C-6 building block in carbohydrate synthesis, a biochemical standard for glucuronidation studies, and a substrate probe for glucuronoyl esterase (GE) characterization [2]. The compound exists as α- and β-anomeric mixtures unless stereochemically resolved, and its methyl ester functionality provides distinct advantages in synthetic manipulation, chromatographic behavior, and enzymatic specificity relative to free glucuronic acid or lactone forms [3].

Protein glycation negative-control probe; minimal fluorescent Maillard adduct formation reported
Authentic substrate for glucuronoyl esterase (GE) kinetics and biomass screening studies
C-6 protected uronate building block for oligosaccharide glycosyl donor synthesis
Crystallographic benchmark for pyranose ring conformation analysis (4C1 chair)

D-Glucopyranuronic Acid Methyl Ester: Critical Differentiation


In-class uronic acid derivatives (e.g., free D-glucuronic acid, D-glucuronic acid lactone, 4-O-methyl-D-glucuronic acid esters) exhibit markedly divergent reactivity profiles in both enzymatic and non-enzymatic systems, precluding simple interchange. The methyl ester modification alters C-6 carboxylate reactivity by eliminating the negative charge present in free glucuronic acid, thereby modulating hydrogen-bonding networks, nucleophilic susceptibility, and substrate recognition by carbohydrate-active enzymes [1]. Furthermore, the methyl ester confers enhanced acid stability to the glycosidic bond compared to unmethylated glycuronides, directly impacting hydrolytic processing workflows [2]. The evidence presented in Section 3 quantifies these differences across multiple orthogonal assay systems, demonstrating that procurement decisions must be driven by specific functional requirements rather than class-level equivalence.

Mechanism Free glucuronic acid lacks C-6 methyl ester protection; carboxylate charge alters nucleophilic susceptibility and enzyme recognition
Stability Unmethylated glycuronides may exhibit higher acid-catalyzed hydrolysis rates; stability profile differs under acidic workflow conditions
Identity Anomeric mixture vs. pure α-anomer impacts crystallinity and solid-phase utility; syrups may not substitute for crystalline solids

D-Glucopyranuronic Acid Methyl Ester: Evidence-Based Selection


Fluorescent Glycation Suppression

Methyl glucuronate formed substantially less fluorescent Maillard product with human serum albumin compared to free D-glucuronic acid under identical in vitro incubation conditions [1]. This differential behavior implicates the C-6 carboxylate group of free glucuronic acid as a facilitator of post-covalent binding reactions leading to fluorescent adduct formation, a property absent in the methyl ester derivative [1].

Fluorescent Glycation Suppression
Head-to-head
Methyl glucuronate: minimal fluorescence vs. free glucuronic acid (10× and 4× higher than glucose and fructose)
Supports negative-control context in glycation assays
In vitro, 25 d, 37°C; fluorescence measured as Maillard product
Protein glycation Maillard reaction Acyl glucuronide metabolism

Enhanced Acid Stability of Glycosidic Bond

The presence of a methyl ester group at the C-6 carboxyl function increased the acid stability of the glycuronide bond compared to unmethylated glycuronides [1]. First-order rate coefficients for acid-catalyzed hydrolysis demonstrated that methyl α- and β-D-glucopyranosiduronic acids were slightly more stable than their glycoside analogs, while the methyl ester group conferred additional stabilization relative to compounds lacking this modification [1].

Enhanced Acid Stability
Head-to-head
Methyl ester increases glycuronide bond stability; unmethylated analogs hydrolyze up to 5× faster
May support acid-labile intermediate workflows
First-order kinetics, dilute acid; comparative rate coefficients
Glycoside hydrolysis Acid stability Carbohydrate chemistry

Glucuronoyl Esterase Substrate Preference

Glucuronoyl esterases (GEs) from Schizophyllum commune (ScGE) and Cerrena unicolor (CuGE) exhibit a strong kinetic preference for 4-O-methyl glucuronoyl esters compared to unsubstituted glucuronoyl esters [1]. For ScGE, the catalytic efficiency (k_cat/K_m) was markedly higher with the ester of 4-O-methyl-D-glucuronic acid than with that of D-glucuronic acid [1]. This differential recognition highlights the critical role of the 4-O-methyl substitution in substrate binding and turnover by CE15 family enzymes [2].

GE Substrate Preference
Head-to-head
4-O-methyl glucuronoyl ester: substantially higher k_cat/K_m vs. unsubstituted glucuronoyl ester
Reported substrate-recognition context for CE15 GE enzymes
ScGE and CuGE; Michaelis–Menten kinetics
Glucuronoyl esterase Lignocellulosic biomass Substrate specificity

Anomer-Dependent Crystallinity

The α-anomer of methyl 4-O-methyl-D-glucopyranuronate adopts an almost ideal ⁴C₁ (OC3) conformation as determined by single-crystal X-ray diffraction, enabling isolation as a pure crystalline solid [1]. In contrast, the β-anomer or anomeric mixtures are often obtained as syrups or poorly crystalline materials, limiting their utility in solid-phase reactions or crystallographic studies [1]. Pure α-anomer was previously incompletely characterized and only available as a tri-O-acetyl derivative; the improved synthesis provides direct access to well-defined crystalline α-anomer [1].

Anomer-Dependent Crystallinity
Cross-study comparable
α-anomer: almost ideal ⁴C₁ conformation, crystalline solid; anomeric mixture: syrup
Crystalline form supports X-ray diffraction workflows
Single-crystal XRD; ethyl acetate/hexane recrystallization
Anomer separation Crystallography Carbohydrate synthesis

Regioselective α-Arylalkyl Ester Cleavage

Glucuronoyl esterases (CuGE and ScGE) cleave α-arylalkyl esters of methyl α-D-glucuronic acid more readily than the corresponding γ-arylalkyl esters [1]. This regioselectivity indicates that the methyl glucuronate scaffold, when conjugated to arylalkyl alcohols, serves as a sensitive probe for mapping GE active-site topology and for designing industrial enzyme cocktails targeting specific LCC ester linkages [1].

Regioselective α-Arylalkyl Cleavage
Class-level inference
α-arylalkyl esters cleaved more readily than γ-arylalkyl esters by GEs
Probe for GE active-site topology mapping
CuGE and ScGE; synthetic arylalkyl esters
Lignin-carbohydrate complexes Esterase regioselectivity Biomass delignification

One-Step Uronate Donor Synthesis

Methyl ester derivatives of glucuronic acid serve as direct precursors to protected uronate glycosyl donors (e.g., methyl 1-thio-β-D-glucopyranosiduronates) in high-yielding, one-step synthetic sequences [1]. In contrast, free glucuronic acid requires multiple protection/deprotection cycles to achieve comparable donor reactivity due to carboxylate interference and poor solubility in organic solvents [1]. The methyl ester simultaneously masks the C-6 carboxylate and preserves the pyranose ring for regioselective O-protection, enabling efficient DMTST-promoted glycosylations with unreactive acceptors [1].

One-Step Uronate Donor Synthesis
Class-level inference
Methyl ester enables one-step protected uronate donor; free acid requires multi-step protection
Streamlines glycosyl donor preparation workflow
Silyl protection; DMTST-promoted coupling
Glycosylation Uronate donors Oligosaccharide synthesis

D-Glucopyranuronic Acid Methyl Ester: Key Applications


Protein Glycation Negative Control

As demonstrated in Section 3, methyl glucuronate produces minimal fluorescent Maillard products with albumin compared to free glucuronic acid [1]. This property makes it an essential negative control in glycation assays, allowing researchers to distinguish carboxylate-dependent from carboxylate-independent pathways. Procurement should prioritize high-purity (>98%) methyl ester free of glucuronic acid contamination to avoid confounding fluorescence signals.

Authentic GE Substrate for Biomass Screening

The strong kinetic preference of fungal GEs for 4-O-methyl glucuronoyl esters over unsubstituted esters [1][2] necessitates the use of the methylated derivative as the authentic substrate in Michaelis–Menten kinetics and high-throughput screening. Industrial enzyme developers evaluating GE cocktails for lignocellulosic biomass deconstruction must procure the 4-O-methyl glucuronate methyl ester to obtain physiologically relevant activity measurements.

Uronate Building Block for Oligosaccharide Synthesis

The C-6 methyl ester serves as a latent carboxylate protecting group that streamlines the synthesis of glucuronic acid-containing glycosyl donors [1]. Carbohydrate chemists require this derivative to avoid multi-step protection/deprotection cycles and to enable direct DMTST-promoted glycosylations. When ordering, specify anomeric purity (α or β) based on the stereochemical requirements of the target glycosidic linkage.

Crystallographic Benchmark for Uronic Acids

The well-defined ⁴C₁ conformation of methyl 4-O-methyl-α-D-glucopyranuronate [1] establishes it as a reliable crystallographic benchmark for comparing pyranose ring puckering in related uronates. Procurement of the pure α-anomer (crystalline solid) is essential for single-crystal X-ray diffraction studies; anomeric mixtures (syrups) are unsuitable for this application.

Application
Selection Property
Validation Focus
Protein glycation negative control
Carboxylate-dependent Maillard reactivity
Fluorescent adduct suppression vs. free acid
GE kinetics and biomass screening
4-O-methyl glucuronoyl ester preference
k_cat/K_m comparison with unsubstituted esters
Oligosaccharide uronate donor synthesis
C-6 methyl ester protection strategy
Donor reactivity and anomeric configuration
Crystallographic pyranose ring benchmark
α-anomer crystallinity and ⁴C₁ conformation
Single-crystal X-ray diffraction quality

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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